molecular formula C23H25N5OS B3744685 N-(2-furylmethyl)-5-piperidin-1-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine

N-(2-furylmethyl)-5-piperidin-1-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine

Cat. No. B3744685
M. Wt: 419.5 g/mol
InChI Key: AGTGZZSLZALIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the furyl ring could be formed through a Paal-Knorr synthesis or a Feist-Benary synthesis. The piperidine ring could be synthesized through a Mannich reaction or a Pictet-Spengler reaction. The tetrahydropyrimido ring could be formed through a Biginelli reaction. The thieno ring could be synthesized through a Gewald reaction or a Hinsberg thiophene synthesis. The isoquinoline ring could be formed through a Pomeranz-Fritsch reaction or a Bischler-Napieralski reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be arranged in a specific spatial orientation due to the presence of various functional groups and the need to minimize steric hindrance. The compound would likely exhibit aromaticity due to the presence of conjugated pi electrons in the rings .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the nitrogen atoms in the piperidine and tetrahydropyrimido rings could act as nucleophiles in substitution reactions. The carbon-carbon double bonds in the isoquinoline ring could undergo addition reactions. The sulfur atom in the thieno ring could participate in oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces present. Its reactivity would be affected by the presence and position of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with. This could involve binding to a specific protein or enzyme, altering cell membrane permeability, or interacting with DNA or RNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is used as a drug, potential side effects and toxicity would be important considerations. If it is used in a laboratory or industrial setting, precautions would need to be taken to prevent exposure and handle the compound safely .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses (for example, as a drug or a chemical intermediate), and the development of new synthesis methods .

properties

IUPAC Name

N-(furan-2-ylmethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-4-10-28(11-5-1)22-17-9-3-2-8-16(17)18-19-20(30-23(18)27-22)21(26-14-25-19)24-13-15-7-6-12-29-15/h6-7,12,14H,1-5,8-11,13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTGZZSLZALIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C5=C(S3)C(=NC=N5)NCC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-N-(5-piperidino-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-C]isoquinolin-8-YL)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-5-piperidin-1-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine
Reactant of Route 2
N-(2-furylmethyl)-5-piperidin-1-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine
Reactant of Route 3
N-(2-furylmethyl)-5-piperidin-1-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine
Reactant of Route 4
N-(2-furylmethyl)-5-piperidin-1-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine
Reactant of Route 5
N-(2-furylmethyl)-5-piperidin-1-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine
Reactant of Route 6
N-(2-furylmethyl)-5-piperidin-1-yl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine

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